
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two dioxetane groups attached to a hydrazinedicarboxylic acid backbone. The presence of dioxetane groups is particularly interesting due to their chemiluminescent properties, making this compound a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves multiple steps. The initial step often includes the preparation of the hydrazinedicarboxylic acid derivative, followed by the introduction of the dioxetane groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The dioxetane groups can be oxidized, leading to the formation of reactive intermediates.
Reduction: The hydrazine moiety can be reduced under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxetane groups can lead to the formation of carbonyl compounds, while reduction of the hydrazine moiety can yield hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry.
Biology: Employed in bioluminescence imaging to study cellular processes.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of luminescent materials for sensors and displays.
Mecanismo De Acción
The mechanism of action of this compound is primarily related to its chemiluminescent properties. The dioxetane groups can undergo a chemical reaction that releases energy in the form of light. This process involves the formation of an excited state intermediate, which then decays to the ground state, emitting light. The molecular targets and pathways involved in this process are primarily related to the interaction of the dioxetane groups with specific reagents that trigger the chemiluminescent reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar backbone but lacks the dioxetane groups.
Di-tert-butyl hydrazine-1,2-dicarboxylate: Another hydrazinedicarboxylic acid derivative with different ester groups.
Uniqueness
The uniqueness of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester lies in its dioxetane groups, which impart chemiluminescent properties. This makes it particularly valuable in applications requiring light emission, such as imaging and sensing technologies.
Propiedades
Número CAS |
109123-74-2 |
|---|---|
Fórmula molecular |
C14H24N2O8 |
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl N-[(3,4,4-trimethyldioxetan-3-yl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H24N2O8/c1-11(2)13(5,23-21-11)7-19-9(17)15-16-10(18)20-8-14(6)12(3,4)22-24-14/h7-8H2,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
LPUUPZOOOUUGDI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)NNC(=O)OCC2(C(OO2)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
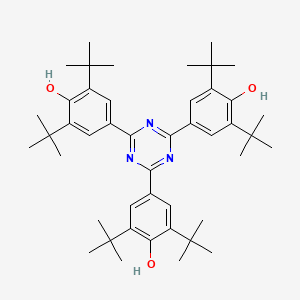

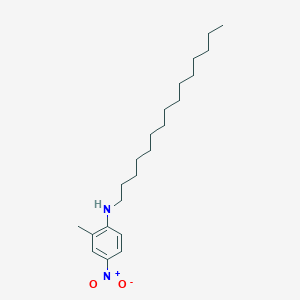
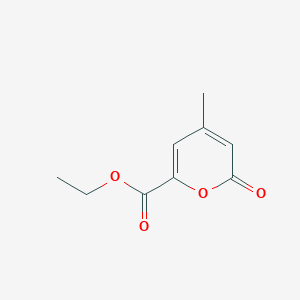
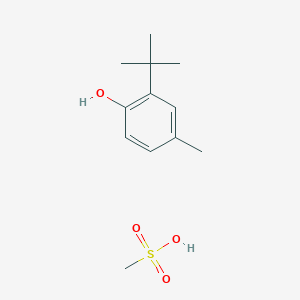
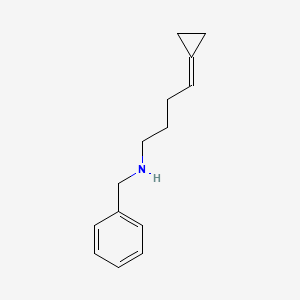
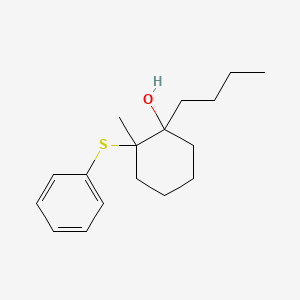
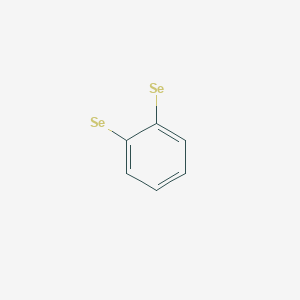
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

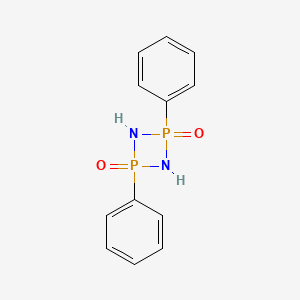
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
